molecular formula C5H4Cl2N4 B14036972 4-Chloroimidazo[5,1-F][1,2,4]triazine hcl

4-Chloroimidazo[5,1-F][1,2,4]triazine hcl

Cat. No.: B14036972
M. Wt: 191.02 g/mol
InChI Key: CFZUEKDKZWAGJO-UHFFFAOYSA-N
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Description

4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride is a heterocyclic compound with the molecular formula C5H3ClN4·HCl. This compound is part of the imidazo[1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride typically involves the construction of the imidazo[1,2,4]triazine ring system. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-1,2-diaminobenzene with formamide under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazo[1,2,4]triazines, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloroimidazo[5,1-F][1,2,4]triazine hydrochloride is unique due to its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and synthetic versatility .

Properties

Molecular Formula

C5H4Cl2N4

Molecular Weight

191.02 g/mol

IUPAC Name

4-chloroimidazo[5,1-f][1,2,4]triazine;hydrochloride

InChI

InChI=1S/C5H3ClN4.ClH/c6-5-4-1-7-3-10(4)9-2-8-5;/h1-3H;1H

InChI Key

CFZUEKDKZWAGJO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C=N1)Cl.Cl

Origin of Product

United States

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